molecular formula C18H18F2N2O3S B2751987 N-(2,5-difluorophenyl)-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide CAS No. 1091418-00-6

N-(2,5-difluorophenyl)-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide

Cat. No.: B2751987
CAS No.: 1091418-00-6
M. Wt: 380.41
InChI Key: ZQQJTBQLUOUQCT-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide is a complex organic compound characterized by the presence of fluorine atoms, a thiophene ring, and a tetrahydropyran moiety

Scientific Research Applications

N-(2,5-difluorophenyl)-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

    Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-difluorophenyl)-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide is unique due to the combination of its structural features, including the oxalamide core, fluorine atoms, and the thiophene-tetrahydropyran moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3S/c19-12-3-4-13(20)14(10-12)22-17(24)16(23)21-11-18(5-7-25-8-6-18)15-2-1-9-26-15/h1-4,9-10H,5-8,11H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQJTBQLUOUQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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